molecular formula C17H20N2O4S2 B2940168 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide CAS No. 922062-50-8

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2940168
CAS No.: 922062-50-8
M. Wt: 380.48
InChI Key: ZESKQBFYPWUKFA-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide moiety linked to a 1,4-benzoxazepin-5-one scaffold via an N-ethyl substituent. The benzoxazepine core is a seven-membered heterocycle containing oxygen and nitrogen, while the thiophene ring contributes sulfonamide functionality.

Properties

IUPAC Name

5-ethyl-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-3-13-6-8-16(24-13)25(21,22)18-12-5-7-15-14(11-12)17(20)19(4-2)9-10-23-15/h5-8,11,18H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESKQBFYPWUKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The benzoxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Thiophene Sulfonamide Group: The thiophene sulfonamide group can be introduced through a sulfonation reaction, where thiophene is treated with a sulfonating agent such as chlorosulfonic acid, followed by coupling with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound differs from triazole-thiones (e.g., compounds [7–9] in ) in its central heterocycle. While triazoles (1,2,4-triazole-3-thiones) exhibit planar, aromatic systems, the benzoxazepine scaffold introduces a fused bicyclic structure with oxygen and nitrogen, enabling distinct hydrogen-bonding and steric profiles. For example:

Compound Class Core Structure Key Functional Groups
Target Compound Benzoxazepin-5-one + thiophene Sulfonamide, ethyl, ketone
Triazole-thiones 1,2,4-Triazole-3-thione Sulfonyl, difluorophenyl, C=S
Hydrazinecarbothioamides Thioamide + hydrazine C=O, C=S, NH

Spectroscopic Characterization

IR Data Comparison:
Compound Type ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) ν(S=O) (cm⁻¹)
Target Compound (expected) ~1680–1700 Absent ~1150–1300
Hydrazinecarbothioamides 1663–1682 1243–1258 1150–1300
Triazole-thiones Absent 1247–1255 1150–1300

The absence of ν(C=O) in triazole-thiones contrasts with the target compound’s benzoxazepinone ketone (expected ~1680–1700 cm⁻¹). Both classes exhibit sulfonamide-related ν(S=O) stretches.

NMR Data (Hypothetical for Target Compound):
  • 1H-NMR : Ethyl groups (δ 1.2–1.4 ppm, triplet; δ 2.5–3.0 ppm, quartet), aromatic protons (δ 6.8–8.0 ppm).
  • 13C-NMR: Benzoxazepinone carbonyl (~200 ppm), thiophene carbons (~120–140 ppm).

Comparatively, triazole-thiones show downfield shifts for NH protons (δ 8.0–10.0 ppm) and C=S carbons (~160–170 ppm).

Biological Activity

5-ethyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide is a complex organic compound with a unique structure that combines a benzoxazepine framework with a thiophene sulfonamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_2O_3S. Its structure can be represented as follows:

5 ethyl N 4 ethyl 5 oxo 2 3 4 5 tetrahydro 1 4 benzoxazepin 7 yl thiophene 2 sulfonamide\text{5 ethyl N 4 ethyl 5 oxo 2 3 4 5 tetrahydro 1 4 benzoxazepin 7 yl thiophene 2 sulfonamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzoxazepine moiety is known for its ability to bind to various receptors and enzymes, potentially modulating their activity. This interaction may lead to a cascade of biological effects that contribute to its therapeutic potential.

Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, benzoxazepines have been reported to suppress the release of interleukin 17 (IL-17) in human T-helper 17 cells through an induced-fit binding mode to the nuclear receptor RORγ . This suggests that the compound may have similar mechanisms of action.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Inhibitors targeting squalene synthase (SQS), a key enzyme in cholesterol biosynthesis, have shown promise in cancer treatment by disrupting lipid metabolism in cancer cells . Given the structural similarities and functional groups present in this compound, it is plausible that it may exhibit similar inhibitory effects on cancer cell proliferation.

Case Studies

  • Inhibition of Squalene Synthase : A study demonstrated that certain benzoxazepine derivatives exhibited potent inhibition of SQS with IC50 values in the low nanomolar range. This inhibition was associated with reduced cholesterol synthesis in liver cells .
  • Effects on IL-17 Release : Another study highlighted the ability of benzoxazepines to suppress IL-17 release from T-helper cells significantly. The suppression was linked to the modulation of signaling pathways involved in inflammation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionIC50/ED50 Values
Benzoxazepine AAnti-inflammatoryInhibition of IL-17 releaseIC50 = 15 nM
Benzoxazepine BAnticancerInhibition of squalene synthaseIC50 = 10 nM
Benzoxazepine CAntimicrobialDisruption of lipid metabolismED50 = 2.9 mg/kg (oral)

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